molecular formula C12H16O4 B13149793 Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester CAS No. 144192-17-6

Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester

Cat. No.: B13149793
CAS No.: 144192-17-6
M. Wt: 224.25 g/mol
InChI Key: BPHMRGHPFDJBDL-UHFFFAOYSA-N
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Description

Properties

CAS No.

144192-17-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2,3-dimethoxy-6-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)10-8(2)6-7-9(14-3)11(10)15-4/h6-7H,5H2,1-4H3

InChI Key

BPHMRGHPFDJBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dimethoxy-6-methylbenzoate can be synthesized through the esterification of 2,3-dimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 2,3-dimethoxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2,3-dimethoxy-6-methylbenzoic acid or quinones.

    Reduction: 2,3-dimethoxy-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H14O5
  • Molecular Weight : 238.24 g/mol
  • CAS Registry Number : 104270-87-3

The compound features a benzoic acid backbone with methoxy and ethyl ester functional groups that contribute to its reactivity and solubility characteristics.

Pharmaceutical Applications

  • Anti-Cancer Activity
    • Recent studies have indicated that derivatives of benzoic acid compounds exhibit significant antitumor activity. For instance, compounds modified from benzoic acid have shown potential in inhibiting tumor growth in vitro and in vivo models .
  • Cardiovascular Therapeutics
    • The compound has been investigated for its role in treating cardiovascular diseases. Research indicates that certain derivatives can inhibit platelet aggregation, which is crucial in preventing thromboembolic events associated with cardiovascular disorders .
  • Drug Delivery Systems
    • Benzoic acid derivatives are being explored as components in drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of these esters into formulations can improve therapeutic efficacy by facilitating better absorption through biological membranes .

Cosmetic Applications

  • Formulation Stability
    • The compound is used in cosmetic formulations where it acts as a stabilizing agent. Its inclusion helps maintain the stability of emulsions and enhances the shelf-life of products such as creams and lotions .
  • Skin Bioavailability
    • Studies have focused on assessing the bioavailability of topical formulations containing benzoic acid derivatives. Techniques such as tape stripping and microdialysis are employed to evaluate how well these compounds penetrate skin layers, which is critical for their effectiveness in dermatological applications .

Material Science Applications

  • Polymer Chemistry
    • Benzoic acid esters are utilized in the synthesis of various polymers. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .
  • Dyes and Pigments
    • The compound serves as an intermediate in the production of dyes used in textiles. Its derivatives can provide vibrant colors while maintaining environmental safety standards during manufacturing processes .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAnti-cancer agentsSignificant antitumor activity in modified compounds
Cardiovascular treatmentsInhibition of platelet aggregation
Drug delivery systemsImproved solubility and bioavailability
CosmeticsFormulation stabilityEnhanced shelf-life for creams and lotions
Skin bioavailability assessmentsEffective penetration into skin layers
Material SciencePolymer synthesisEnhanced thermal stability and mechanical strength
Dyes and pigmentsSafe dye production for textiles

Case Studies

  • Antitumor Efficacy Study
    • A recent study evaluated the antitumor effects of a series of benzoic acid derivatives on various cancer cell lines. Results showed that specific modifications led to enhanced cytotoxicity compared to unmodified compounds, indicating a promising avenue for cancer therapy development .
  • Cosmetic Formulation Research
    • Research conducted on the formulation of moisturizing creams highlighted the role of benzoic acid esters in improving product consistency and sensory properties. The study utilized experimental design techniques to optimize ingredient ratios, demonstrating significant improvements in user satisfaction metrics .

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, leading to the release of the active benzoic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester, and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 2-OCH₃, 3-OCH₃, 6-CH₃, ethyl ester C₁₂H₁₆O₄ (estimated) ~224.26 (calculated) Likely moderate solubility in organic solvents; methoxy groups may reduce antioxidant activity compared to hydroxylated analogs.
Benzoic acid, ethyl ester (Ethyl benzoate) No substituents C₉H₁₀O₂ 150.17 Simple aromatic ester; widely used as a flavoring agent. Low antioxidative activity.
Benzoic acid, 2,3-dimethoxy-5-[(methylamino)sulfonyl]-, methyl ester 2-OCH₃, 3-OCH₃, 5-SO₂NHCH₃, methyl ester C₁₁H₁₅NO₆S 289.30 Sulfonamide group enhances polarity and potential bioactivity. Higher molecular weight affects solubility.
Benzoic acid, 3-acetyl-6-hydroxy-2-methyl-, ethyl ester 3-COCH₃, 6-OH, 2-CH₃, ethyl ester C₁₃H₁₆O₄ 236.27 Hydroxyl group improves antioxidant capacity; acetyl group may stabilize the molecule.
Benzoic acid, 4-ethoxy-, ethyl ester 4-OCH₂CH₃, ethyl ester C₁₁H₁₄O₃ 194.23 Ethoxy group at para position; exhibits antioxidant properties linked to cancer resistance.

Structural and Functional Analysis

Substituent Effects on Antioxidant Activity: Hydroxyl (-OH) groups significantly enhance antioxidant activity, as seen in derivatives like 3-acetyl-6-hydroxy-2-methylbenzoic acid ethyl ester . Ethoxy (-OCH₂CH₃) groups, as in 4-ethoxybenzoic acid ethyl ester, demonstrate moderate antioxidant effects, suggesting that substituent position (para vs. ortho/meta) also plays a role .

Impact on Biosensor Recognition :

  • A biosensor study () revealed that para-substituted benzoic acid derivatives (e.g., p-hydroxybenzoic acid) are more strongly recognized than ortho- or meta-substituted analogs. The target compound’s 2,3-dimethoxy-6-methyl substitution may result in weaker biosensor affinity compared to para-substituted derivatives .

Methyl and ethyl ester groups generally improve lipid solubility, facilitating applications in organic synthesis and drug delivery .

Metal Chelation Potential: Benzoic acid derivatives with hydroxyl or carboxyl groups (e.g., gallic acid) form stable complexes with lanthanides and transition metals . The target compound’s lack of free hydroxyl groups may limit its chelation capacity compared to these analogs.

Biological Activity

Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester (CAS No. 144192-17-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and literature.

PropertyValue
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name Ethyl 2,3-dimethoxy-6-methylbenzoate
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1OC)C)C(=O)O

The biological activity of benzoic acid derivatives often involves their interaction with various biological targets. Specifically, benzoic acid derivatives can modulate enzyme activity, influence cell signaling pathways, and exhibit antimicrobial properties. The exact mechanism can vary depending on the specific biological context and the presence of substituents on the benzene ring.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that benzoic acid derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of methoxy groups enhances these properties by increasing lipophilicity, which aids in membrane penetration .
  • Antitumor Activity
    • Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance, related compounds have been shown to inhibit cancer cell proliferation through induction of apoptosis and cell cycle arrest . The specific mechanisms often involve the inhibition of key signaling pathways associated with tumor growth.
  • Anti-inflammatory Properties
    • Some studies suggest that benzoic acid derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property holds potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the ethyl ester derivative exhibited a higher zone of inhibition compared to other tested compounds, suggesting enhanced antimicrobial activity due to the ethyl group and methoxy substitutions .

Case Study 2: Antitumor Activity

In another study focusing on the antitumor potential of benzoic acid derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The results demonstrated that certain derivatives led to a significant reduction in cell viability, attributed to their ability to induce apoptosis via mitochondrial pathways .

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